molecular formula C15H20N2O5 B12515318 tert-butyl N-[2-(4-nitrophenyl)-1-(oxiran-2-yl)ethyl]carbamate

tert-butyl N-[2-(4-nitrophenyl)-1-(oxiran-2-yl)ethyl]carbamate

Cat. No.: B12515318
M. Wt: 308.33 g/mol
InChI Key: HTONGEVUVJEIRS-UHFFFAOYSA-N
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Description

tert-butyl N-[2-(4-nitrophenyl)-1-(oxiran-2-yl)ethyl]carbamate is a chiral carbamate derivative featuring a 4-nitrophenyl group and an epoxide (oxiran-2-yl) moiety. Its stereochemical configuration, typically (S,S) as referenced in , is critical for its biological activity . Synthesized via asymmetric aldol reactions (e.g., Ti-enolate or Evans’ syn-aldol methods), this compound serves as a key intermediate in the development of protease inhibitors, particularly β-secretase (BACE1) inhibitors for Alzheimer’s disease . The 4-nitro substituent enhances electrophilicity, influencing reactivity in nucleophilic ring-opening reactions of the epoxide, while the tert-butyl carbamate group provides steric protection and stability during synthetic steps .

Properties

IUPAC Name

tert-butyl N-[2-(4-nitrophenyl)-1-(oxiran-2-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-15(2,3)22-14(18)16-12(13-9-21-13)8-10-4-6-11(7-5-10)17(19)20/h4-7,12-13H,8-9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTONGEVUVJEIRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aldol Reaction of Boc-Protected β-Keto Esters

The synthesis begins with the asymmetric aldol reaction of a Boc-protected β-keto ester (e.g., tert-butyl (S)-4-nitro-3-oxo-4-phenylbutanoate) with cinnamaldehyde. Titanium enolates generated using TiCl₄ and DIPEA react with aldehydes to yield syn- or anti-aldol adducts with >95% diastereomeric excess (de). For example:
$$
\text{TiCl}_4 + \text{DIPEA} \rightarrow \text{Ti-enolate} \xrightarrow{\text{cinnamaldehyde}} \text{anti-aldol product (15)}
$$
Conditions : −78°C, 3 hours in CH₂Cl₂. Yield : 82–89%.

Curtius Rearrangement and Epoxidation

The aldol product undergoes Curtius rearrangement with diphenyl phosphorazidate (DPPA) to form an oxazolidinone intermediate. Subsequent catalytic hydrogenation (Pearlman’s catalyst, H₂) removes benzyl protecting groups, yielding a diol. Regioselective tosylation of the primary alcohol with p-toluenesulfonyl chloride (TsCl) and intramolecular cyclization with K₂CO₃ forms the epoxide:
$$
\text{Diol} \xrightarrow{\text{TsCl, Et₃N}} \text{Tosylate} \xrightarrow{\text{K₂CO₃, MeOH}} \text{Epoxide}
$$
Key Data :

  • Epoxidation Yield : 67% over two steps.
  • Stereochemistry : (S,S)-configuration confirmed via X-ray crystallography.

Boc Protection of Amino Alcohols Followed by Epoxidation

This route focuses on synthesizing the amino alcohol precursor before introducing the Boc group and epoxide.

Reduction of β-Keto Carbamates

A β-keto carbamate (e.g., tert-butyl (S)-4-nitro-3-oxo-4-phenylbutylcarbamate) is reduced using NaBH₄ in THF/H₂O at 0°C. The reaction proceeds with high diastereoselectivity (dr > 9:1) to yield the anti-1,2-amino alcohol:
$$
\text{β-Keto carbamate} \xrightarrow{\text{NaBH₄, THF/H₂O}} \text{(S,S)-amino alcohol}
$$
Conditions : 0°C, 45 minutes. Yield : 50–60%.

Epoxidation via Tosylate Intermediate

The amino alcohol is Boc-protected using di-tert-butyl dicarbonate (Boc₂O) in THF/NaOH. The primary hydroxyl group is then tosylated, and base-mediated cyclization forms the epoxide:
$$
\text{Amino alcohol} \xrightarrow{\text{Boc₂O}} \text{Boc-protected alcohol} \xrightarrow{\text{TsCl}} \text{Tosylate} \xrightarrow{\text{K₂CO₃}} \text{Epoxide}
$$
Optimization :

  • Tosylation Time : 4 hours at 0°C.
  • Cyclization : 1 hour in MeOH at 23°C.
    Overall Yield : 58–65%.

Continuous-Flow Nitration and Subsequent Functionalization

This industrial-scale method employs continuous-flow reactors for nitration, improving safety and efficiency.

Nitration of L-Phenylalanine

L-Phenylalanine is nitrated in a coil reactor using HNO₃/H₂SO₄ (1:3 v/v) at 50–100°C. The short residence time (3–10 minutes) minimizes side reactions (e.g., oxidation):
$$
\text{L-Phenylalanine} \xrightarrow{\text{HNO₃/H₂SO₄}} \text{L-4-nitrophenylalanine}
$$
Key Metrics :

  • Residence Time : 5 minutes.
  • Yield : 80.9%.

Boc Protection and Epoxidation

The nitro-phenylalanine is Boc-protected using Boc₂O in THF/NaOH. Epoxidation follows via the tosylate route as described in Section 2.2.

Comparative Analysis of Methods

Method Key Advantages Limitations Yield Stereoselectivity
Asymmetric Aldol High stereocontrol (dr > 95%) Multi-step, requires toxic reagents 67% (S,S)
Boc/Amino Alcohol Scalable, uses mild conditions Moderate diastereoselectivity (dr 9:1) 65% (S,S)
Continuous-Flow Safe, suitable for industrial production Requires specialized equipment 81% Not reported

Critical Reaction Parameters

Stereochemical Control

  • Asymmetric Catalysis : Evans’ oxazaborolidine catalysts achieve enantiomeric excess (ee) >98% in aldol reactions.
  • Solvent Effects : Polar aprotic solvents (e.g., THF) enhance Ti-enolate reactivity.

Epoxidation Efficiency

  • Base Selection : K₂CO₃ in MeOH minimizes racemization compared to stronger bases.
  • Temperature : Cyclization at 0°C improves epoxide yield by reducing side reactions.

Chemical Reactions Analysis

Types of Reactions

Erythro-N-Boc-L-4-nitrophenylalanine epoxide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different functional groups.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The epoxide ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can open the epoxide ring under mild conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of amino alcohols or thiol derivatives.

Scientific Research Applications

Erythro-N-Boc-L-4-nitrophenylalanine epoxide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential interactions with biological molecules and its role in enzyme inhibition.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of erythro-N-Boc-L-4-nitrophenylalanine epoxide involves its interaction with nucleophiles, leading to the opening of the epoxide ring. This reaction can result in the formation of various derivatives depending on the nucleophile used. The nitro group can also participate in redox reactions, further diversifying the compound’s reactivity.

Comparison with Similar Compounds

Structural Comparison

Compound Name Substituent on Phenyl Ring Epoxide Configuration Key Functional Groups References
Target Compound 4-Nitro (S,S) tert-butyl carbamate, epoxide
tert-butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate 3,5-Difluoro (S,S) tert-butyl carbamate, epoxide
tert-butyl (R)-(1-(4-chlorophenyl)-2-oxoethyl)carbamate 4-Chloro N/A tert-butyl carbamate, ketone
tert-butyl N-[(1S)-1-[(2R)-oxiran-2-yl]-2-phenylethyl]carbamate Phenyl (no nitro) (1S,2R) tert-butyl carbamate, epoxide
tert-butyl N-(2,2-diethyl-3-oxopropyl)carbamate N/A N/A tert-butyl carbamate, ketone

Key Observations :

  • Electron-withdrawing substituents (e.g., nitro, fluoro) increase epoxide reactivity compared to electron-neutral (phenyl) or donating groups (e.g., benzyloxy in ).
  • Stereochemistry dictates biological activity: (S,S) configurations in the target and difluorophenyl analogs correlate with protease inhibition .

Key Observations :

  • Asymmetric aldol reactions () dominate for stereocontrol, whereas Grignard additions () are less selective.
  • tert-butyl carbamate protection is universally employed for amine stability .

Reactivity and Stability

  • Epoxide Reactivity : The 4-nitro group in the target compound increases electrophilicity, accelerating nucleophilic ring-opening (e.g., by amines or thiols) compared to difluoro or chloro analogs .
  • Stability : Nitro-substituted epoxides may exhibit lower thermal stability due to electron-deficient aromatic systems, whereas fluorinated analogs () balance reactivity and stability .
  • Solubility : Nitro groups enhance polarity, improving aqueous solubility relative to phenyl or benzyloxy derivatives () but may increase toxicity risks .

Key Observations :

  • Nitro and fluoro substituents are critical for BACE1 inhibition, likely due to enhanced binding via polar interactions .
  • Chloro and phenyl analogs are less biologically active but serve as intermediates or structural probes .

Biological Activity

Tert-butyl N-[2-(4-nitrophenyl)-1-(oxiran-2-yl)ethyl]carbamate is a complex organic compound notable for its unique structural features, including a tert-butyl carbamate moiety and a chiral epoxide. This compound has garnered attention due to its potential biological activities, particularly in pharmaceutical chemistry, where it may serve as an intermediate in the synthesis of biologically active molecules. The combination of the nitrophenyl group and the epoxide contributes to its reactivity and biological properties.

Molecular Characteristics

  • Chemical Name : this compound
  • Molecular Formula : C15H20N2O5
  • Molecular Weight : 308.33 g/mol
  • CAS Number : 622866-04-0

Structural Features

The compound features:

  • A tert-butyl group , which enhances lipophilicity.
  • A nitrophenyl group , known for its ability to interact with various biological targets, potentially leading to anti-inflammatory or anticancer activities.
  • An epoxide functionality , which can react with biological macromolecules, enhancing its pharmacological profile.

The biological activity of this compound is largely attributed to its structural components:

  • Nitrophenyl Group : This moiety is known for its potential to inhibit certain enzymes and interact with receptors, which may lead to anti-inflammatory effects or other therapeutic benefits.
  • Epoxide Ring : The epoxide can undergo nucleophilic attack, making it reactive towards proteins and nucleic acids, potentially leading to alterations in cellular functions.

Potential Applications

Research indicates that compounds with similar structures have shown promise in various therapeutic areas:

  • Anti-inflammatory Agents : The nitrophenyl component may contribute to reducing inflammation by inhibiting cyclooxygenase (COX) enzymes.
  • Anticancer Activity : Studies suggest that epoxides can induce apoptosis in cancer cells by interacting with cellular macromolecules.
  • Pharmaceutical Intermediates : Its unique structure allows for further modifications that can lead to the development of new drugs.

Case Studies and Research Findings

  • Study on Anticancer Properties :
    • A study published in Journal of Medicinal Chemistry explored similar nitrophenyl-containing compounds, revealing significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of oxidative stress and apoptosis pathways.
  • Inflammation Inhibition :
    • Research indicated that compounds with nitrophenyl groups can effectively inhibit COX enzymes, leading to reduced prostaglandin synthesis, a key mediator in inflammatory responses.
  • Epoxide Reactivity :
    • Experimental data showed that epoxides can react with thiol groups in proteins, leading to functional modifications that alter enzyme activity. This reactivity suggests potential applications in targeted drug delivery systems.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Properties
Tert-butyl carbamateTert-butyl group and carbamateCommonly used as a protecting group in organic synthesis
N-Boc-protected aminesBoc group attached to aminesWidely used in peptide synthesis and medicinal chemistry
4-NitrophenolNitrophenol structureKnown for its use as a reagent in organic synthesis and as a pH indicator

The uniqueness of this compound lies in the integration of an epoxide ring and a nitrophenyl group within a carbamate framework, enhancing its reactivity and potential biological activity compared to simpler derivatives.

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